molecular formula C11H12N4O B12818045 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide CAS No. 785047-62-3

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide

Cat. No.: B12818045
CAS No.: 785047-62-3
M. Wt: 216.24 g/mol
InChI Key: OXUQNPRORBXOCU-UHFFFAOYSA-N
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Description

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide is a chemical compound with a unique structure that includes an imidazole ring, an amino group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide typically involves the reaction of 4-aminobenzohydrazide with 2′-methylacetophenone in the presence of a solvent such as absolute alcohol and a catalyst like glacial acetic acid . The mixture is stirred at a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(o-tolyl)benzenesulfonamide
  • 4-Amino-N-(o-tolyl)benzohydrazide

Uniqueness

4-Amino-N-(o-tolyl)-1H-imidazole-5-carboxamide is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the imidazole ring or have different substituents.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

CAS No.

785047-62-3

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-amino-N-(2-methylphenyl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C11H12N4O/c1-7-4-2-3-5-8(7)15-11(16)9-10(12)14-6-13-9/h2-6H,12H2,1H3,(H,13,14)(H,15,16)

InChI Key

OXUQNPRORBXOCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=CN2)N

Origin of Product

United States

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